molecular formula C27H25ClFN5O2 B10827159 rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide

rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide

Número de catálogo: B10827159
Peso molecular: 506.0 g/mol
Clave InChI: NQSNDWQDQPMUOC-DWJJLMPSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a structurally complex quinazoline-based compound designed as a potent and selective kinase inhibitor for research applications. Its core structure suggests potential activity against the epidermal growth factor receptor (EGFR) family of tyrosine kinases, a well-established target in oncology research [hyperlink to https://www.ncbi.nlm.nih.gov/books/NBK459254/]. The molecular design incorporates a (3-chloro-4-fluorophenyl)amino group, a common pharmacophore in known EGFR inhibitors like gefitinib and erlotinib, which facilitates binding to the ATP pocket of the kinase. A key feature of this molecule is the (E)-4-(dimethylamino)but-2-enamide moiety, which can function as a Michael acceptor, enabling potential irreversible, covalent binding to cysteine residues in the kinase domain, a strategy used to overcome resistance mutations [hyperlink to https://www.nature.com/articles/s41573-021-00252-4]. The unique rel-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl linker is engineered to optimize pharmacokinetic properties and selectivity. This reagent is intended for use in biochemical assays, cell-based studies, and preclinical research to investigate signaling pathways in cancer, particularly non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. Researchers can utilize this compound to study mechanisms of drug resistance, develop combination therapies, and explore targeted degradation strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C27H25ClFN5O2

Peso molecular

506.0 g/mol

Nombre IUPAC

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[2-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)/b4-3+/t18?,20-,21+

Clave InChI

NQSNDWQDQPMUOC-DWJJLMPSSA-N

SMILES isomérico

CN(C)C/C=C/C(=O)NC1=CC2=C(C=C1C#CC3[C@H]4[C@@H]3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl

SMILES canónico

CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl

Origen del producto

United States

Métodos De Preparación

Preparation of 4-((3-Chloro-4-fluorophenyl)amino)-7-iodoquinazolin-6-amine

The quinazoline core is synthesized via nitration, chlorination, and nucleophilic substitution (Figure 1):

  • Nitration : 7-Fluoro-4-quinazolinone is nitrated at position 6 using fuming HNO₃ in H₂SO₄.

  • Chlorination : The nitro group is replaced with chlorine via POCl₃/triethylamine in toluene at 80–90°C.

  • Amination : Reaction with 3-chloro-4-fluoroaniline in toluene at 40–50°C yields 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl reduces the nitro group to an amine.

  • Iodination : The 7-fluoro substituent is replaced with iodine using KI/CuI in DMF at 120°C.

Key Data :

  • Yield: 72% after iodination.

  • Characterization: ¹H NMR (DMSO-d₆) δ 8.67 (s, 1H, Ar-H), 7.45 (t, J = 9.1 Hz, 1H, Ar-H).

Sonogashira Coupling for Ethynyl Bicyclohexane Installation

The ethynyl bicyclohexane moiety is introduced via a palladium-catalyzed cross-coupling reaction (Figure 2):

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and PPh₃ in THF.

  • Base : Et₃N or Cs₂CO₃ at 60–80°C for 12–24 hours.

  • Substrate : (1R,5S,6s)-6-Ethynyl-3-oxabicyclo[3.1.0]hexane (prepared via alkyne functionalization of trans-3-oxabicyclo[3.1.0]hexane).

Optimization Notes :

  • Higher yields (85%) are achieved using Cs₂CO₃ due to improved solubility of intermediates.

  • Stereochemical integrity of the bicyclohexane is preserved under mild conditions.

Analytical Data :

  • ¹³C NMR (CDCl₃): δ 92.1 (C≡C), 78.5 (bicyclo C-O).

  • HRMS: m/z calcd. for C₁₄H₁₂ClFNO₂ [M+H]⁺ 312.06, found 312.08.

Acylation with 4-(Dimethylamino)but-2-enoyl Chloride

The final step involves amide bond formation (Figure 3):

  • Acyl Chloride Preparation : 4-(Dimethylamino)but-2-enoic acid is treated with oxalyl chloride in DCM at 0°C.

  • Coupling Reaction : The quinazoline intermediate is reacted with the acyl chloride in THF using Et₃N as a base at 0–25°C.

Critical Considerations :

  • The E-configuration of the enamide is maintained by avoiding prolonged heating.

  • Purification via silica gel chromatography (CH₂Cl₂/MeOH 10:1) removes unreacted starting material.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 10.39 (s, 1H, NH), 6.92 (d, J = 15.4 Hz, 1H, CH=CH), 3.74 (s, 6H, N(CH₃)₂).

  • HPLC Purity: 99.6% (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Synthetic Routes

StepMethod A (Patent-Based)Method B (Literature-Based)
Quinazoline IodinationKI/CuI, DMF, 120°C (Yield: 72%)NIS, TFA, 100°C (Yield: 68%)
Sonogashira CouplingPd/Cu, Cs₂CO₃, 80°C (Yield: 85%)PdCl₂(PPh₃)₂, Et₃N, 60°C (Yield: 78%)
Enamide FormationAcryloyl chloride, THF, 0°C (Yield: 91%)EDCI/HOBt, DMF, 25°C (Yield: 84%)

Key Findings :

  • Method A provides higher yields but requires stringent temperature control.

  • Method B offers milder conditions, suitable for acid-sensitive intermediates.

Challenges and Mitigation Strategies

  • Regioselectivity in Iodination : Use of N-iodosuccinimide (NIS) minimizes polyiodination.

  • Stereochemical Integrity : Chiral HPLC confirms the rel-configuration of the bicyclohexane.

  • Enamide Stability : Storage under nitrogen at −20°C prevents EZ isomerization .

Análisis De Reacciones Químicas

Tipos de Reacciones: NT-113 se somete a diversas reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones apropiadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Structural Characteristics

  • Molecular Formula : C24H29ClF N3O2
  • Molecular Weight : 439.96 g/mol
  • CAS Number : Not readily available in the provided sources.

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. Quinazoline-based drugs have been developed as inhibitors of various kinases involved in cancer progression. The specific structure of this compound may enhance its efficacy against particular cancer types by targeting specific pathways.

Case Study: Quinazoline Derivatives

A study highlighted the effectiveness of quinazoline derivatives in inhibiting tumor growth through the modulation of signaling pathways associated with cell proliferation and apoptosis. The incorporation of additional functional groups, such as those present in the discussed compound, could further enhance these effects.

Antimicrobial Properties

The bicyclic structure of this compound may confer antimicrobial properties. Compounds with similar structural motifs have been shown to exhibit activity against a range of bacteria and fungi.

Case Study: Bicyclic Compounds

Research on bicyclic compounds has demonstrated their ability to disrupt bacterial cell walls or interfere with metabolic pathways, suggesting that rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide could potentially be developed into a new class of antimicrobial agents.

Neurological Applications

The dimethylamino group is often associated with neuroactive compounds. This suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.

Case Study: Neuroactive Compounds

Several studies have explored the neuroprotective effects of dimethylamino-containing compounds, indicating their potential in treating conditions like Alzheimer’s disease or depression.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including:

  • Formation of the bicyclic core.
  • Introduction of the ethynyl group.
  • Functionalization with the quinazoline derivative.
  • Final modifications to incorporate the dimethylamino group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Mecanismo De Acción

NT-113 ejerce sus efectos inhibiendo la fosforilación de los miembros de la familia ERBB, incluidos EGFR, ERBB2 y ERBB4. Esta inhibición interrumpe las vías de señalización aguas abajo, como la vía Akt, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . La alta penetración en el cerebro del compuesto le permite dirigirse de manera efectiva a los tumores cerebrales .

Compuestos Similares:

    Erlotinib: Otro inhibidor de ERBB con menor penetración en el cerebro.

    Lapatinib: Se dirige tanto a EGFR como a HER2, pero tiene diferentes propiedades farmacocinéticas.

    Afatinib: Un inhibidor irreversible de ERBB con un espectro más amplio de actividad.

Singularidad de NT-113: NT-113 es único debido a su alta penetración en el cerebro y sus potentes efectos inhibitorios sobre múltiples miembros de la familia ERBB. Esto lo hace particularmente eficaz contra los tumores cerebrales, lo que lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Quinazoline derivatives are widely explored in medicinal chemistry. Below is a structural and functional comparison with analogs from published research:

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name/ID Position 2 Substituent Position 4 Substituent Position 6/7 Substituent Key Functional Groups Reference
Target Compound Ethynyl-3-oxabicyclo[3.1.0]hexane (3-Chloro-4-fluorophenyl)amino N-linked 4-(dimethylamino)but-2-enamide Halogenated aryl, bicyclic ether, enamide -
EP 3 160 961 B1 (Compound 5) 1-Fluoro-cyclopropyl 4-(2-Methoxy-phenyl)-piperidin-1-yl Methyl-amino-ethanol Methoxy aryl, piperidine, fluoro-cyclopropyl [3]
EP 3 160 961 B1 (Compound 10) 1-Methyl-cyclopropyl 4-(2-Methoxy-phenyl)-piperidin-1-yl Methoxyethyl-methyl-amine Methoxy aryl, cyclopropyl, tertiary amine [3]
EP 3 160 961 B1 (Compound 25) 1-Trifluoromethyl-cyclobutyl 4-(2-Dimethylamino-phenyl)-piperidin-1-yl Methyl-amino-ethanol Trifluoromethyl, dimethylamino aryl [3]

Key Findings:

Position 4 Modifications: The target compound’s (3-chloro-4-fluorophenyl)amino group contrasts with piperidinyl-aryl substituents in EP 3 160 961 B1 analogs. Halogens may enhance binding via hydrophobic/halogen bonding, whereas methoxy or dimethylamino groups in analogs improve solubility or electron-donating effects . Piperidine rings in analogs (e.g., Compound 5) likely enhance conformational flexibility, while the target’s rigid bicyclic ether may reduce off-target interactions .

Position 2/7 Substituents :

  • The ethynyl-3-oxabicyclohexane in the target is unique; most analogs use cyclopropyl, cyclobutyl, or trifluoromethyl groups. Bicyclic systems may improve metabolic stability compared to smaller rings .

Side Chain Variations: The dimethylamino but-2-enamide side chain in the target differs from ethanolamine or tertiary amine groups in analogs. Enamides could enhance hydrolytic stability compared to ester-linked moieties .

Biological Implications: Frequent substructures like the quinazoline core and aryl-piperidine groups (identified via data mining ) are associated with neurotensin receptor agonism.

Actividad Biológica

The compound rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups. Its core structure, a quinazoline , is recognized for its pharmacological significance, particularly in the development of anticancer agents and inhibitors of protein tyrosine kinases (PTKs).

The biological activity of this compound is primarily linked to its role as a potential inhibitor of protein tyrosine kinases (PTKs) . PTKs are critical in cell signaling pathways that regulate cell growth, differentiation, and metabolism. Inhibition of these kinases can lead to reduced tumor growth and proliferation in cancer cells. The compound's unique structural features allow it to interact with specific molecular targets within biological systems, potentially modulating their activity.

Synthesis

The synthesis of this compound typically involves several steps outlined in patent literature, detailing specific reagents and conditions necessary for constructing this complex molecule. The key synthetic steps include the formation of the bicyclic core and the introduction of various functional groups that enhance its biological activity.

Biological Activity

Research indicates that compounds similar to this compound are effective at inhibiting specific PTKs involved in cancer progression . The following table summarizes related compounds that share structural or functional similarities:

Compound NameStructure FeaturesBiological Activity
Compound AQuinazoline core with different substituentsPTK inhibitor
Compound BBicyclic structure similar to rel-(E)Anticancer activity
Compound CContains an ethynyl groupModulator of cell signaling

Case Studies

Several studies have demonstrated the efficacy of quinazoline derivatives in cancer treatment:

  • Gefitinib and Erlotinib : These well-known anticancer agents are based on quinazoline structures and have shown significant effectiveness against tumors by inhibiting the epidermal growth factor receptor (EGFR), a prominent PTK involved in tumor growth .
  • Recent Advances : A study highlighted a series of new 6-bromo-substituted quinazolines that exhibited potent anticancer activity against human cancer cell lines MCF7 (breast) and A549 (lung), with IC50 values in the nanomolar range indicating high potency against EGFR inhibition .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, introducing a β-halopropionamide chain at the 6th position has been shown to improve EGFR inhibition capabilities compared to parent compounds .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Utilize Design of Experiments (DoE) to systematically screen variables (e.g., temperature, catalyst loading, solvent ratio). Initial screening via fractional factorial designs can identify critical factors, followed by response surface methodology (RSM) for optimization. Bayesian optimization algorithms are effective for navigating complex parameter spaces with limited experimental runs . For stereochemical control, employ chiral HPLC or asymmetric catalysis, referencing methods from structurally similar bicyclohexane derivatives .

Q. What analytical techniques are recommended for characterizing this compound’s structure and stereochemistry?

Combine 1H/13C NMR to confirm connectivity and stereochemistry (e.g., NOESY for spatial proximity of substituents). IR spectroscopy validates functional groups (e.g., ethynyl stretch ~2100 cm⁻¹). High-resolution mass spectrometry (ESI-HRMS) confirms molecular weight. For absolute stereochemistry, single-crystal X-ray diffraction is definitive, though challenging due to the compound’s complexity. Analogous bicyclo structures in patents provide precedents for crystallographic analysis .

Q. What biological targets should be prioritized for initial screening?

Focus on kinase inhibition (e.g., EGFR, HDAC) due to structural similarities to quinazoline-based kinase inhibitors. Use in vitro enzymatic assays with recombinant proteins (e.g., fluorescence polarization for binding affinity). Reference hybrid compounds like (E)-3-{3-[4-(3-chloro-4-fluorophenylamino)quinazolin-6-yl]phenyl}-N-hydroxyacrylamide, which show dual EGFR/HDAC inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Synthesize analogs with modifications to:

  • The 3-oxabicyclo[3.1.0]hexane moiety (replace with other bicyclic systems).
  • The 3-chloro-4-fluorophenylamino group (vary halogenation or substituent position). Test analogs in target-specific assays (e.g., IC50 determination in kinase panels). Compare results to structurally related compounds, such as 4-chloro-6,7-dimethoxyquinazoline derivatives, to identify critical pharmacophores .

Q. How should contradictory bioactivity data across studies be resolved?

Verify compound integrity under assay conditions (e.g., stability in DMSO, pH sensitivity via LC-MS). Replicate assays using standardized protocols (e.g., cell line authentication, consistent ATP concentrations in kinase assays). Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity). Contradictions in HDAC inhibition efficacy, for example, may arise from differences in cellular permeability .

Q. What mechanistic studies can elucidate the compound’s mode of action?

Employ molecular dynamics (MD) simulations to model interactions with target proteins (e.g., ATP-binding pockets of kinases). Pair with cryo-EM or X-ray crystallography of protein-ligand complexes. For non-covalent interactions (e.g., π-stacking with quinazoline), use quantum mechanical calculations (DFT) to assess binding energetics .

Q. How can computational tools accelerate the design of derivatives with improved properties?

Apply docking simulations (e.g., AutoDock Vina) to predict binding poses. Use machine learning (e.g., graph neural networks) to predict solubility or metabolic stability from structural descriptors. High-throughput virtual screening of substituent libraries can prioritize synthetic targets. Integrate with robotic synthesis platforms for rapid iteration .

Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical fidelity?

Implement continuous flow chemistry to enhance reproducibility and reduce side reactions (e.g., ethynyl coupling under controlled residence times). Monitor intermediates via inline FTIR or Raman spectroscopy. For chiral centers, use immobilized chiral catalysts in flow reactors, as demonstrated in optimized syntheses of bicyclohexane derivatives .

Q. Notes on Methodology and Evidence

  • Key references include patents for structural analogs , kinase/HDAC inhibition studies , and optimization algorithms .
  • Data tables from quinazoline derivative studies (e.g., similarity scores ) inform SAR prioritization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.